molecular formula C9H16ClNO2 B12438383 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride

1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride

Cat. No.: B12438383
M. Wt: 205.68 g/mol
InChI Key: PRIMREZPIYPXOL-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes a nitrogen atom and a carboxylic acid group, making it a versatile molecule for chemical synthesis and biological applications .

Preparation Methods

The synthesis of 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

1-azabicyclo[3.2.2]nonane-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)9-2-1-5-10(6-3-9)7-4-9;/h1-7H2,(H,11,12);1H

InChI Key

PRIMREZPIYPXOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C1)CC2)C(=O)O.Cl

Origin of Product

United States

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